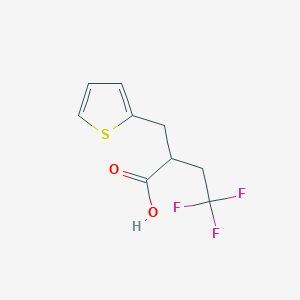

4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butanoic acid

Description

4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butanoic acid (CAS: 2098043-51-5) is a fluorinated carboxylic acid derivative characterized by a thiophen-2-ylmethyl substituent at the C2 position and a trifluoromethyl group at the C4 position of the butanoic acid backbone. The trifluoromethyl group enhances electronegativity and metabolic stability, while the thiophene moiety introduces aromaticity and sulfur-based reactivity, making this compound of interest in medicinal chemistry and materials science .

Properties

IUPAC Name |

4,4,4-trifluoro-2-(thiophen-2-ylmethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2S/c10-9(11,12)5-6(8(13)14)4-7-2-1-3-15-7/h1-3,6H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEGXFRHLJMEAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Baylis-Hillman Reaction Approach

A notable method involves the Baylis-Hillman reaction to prepare intermediates such as 4,4,4-trifluoro-2-thiophen-2-ylmethylene-butyric acid methyl ester, which can be further transformed into the target acid.

- Formation of Baylis-Hillman alcohol from trifluoromethylated acrylates and thiophene derivatives.

- Conversion of Baylis-Hillman alcohol to acetates using acetic anhydride and catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane at 0°C to room temperature.

- Subsequent hydrolysis and purification steps yield the acid or its esters.

Reaction Conditions and Yields:

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| I | Baylis-Hillman reaction with trifluoromethyl acrylate and thiophene | Baylis-Hillman alcohol | ~65 | (E/Z = 91/9) |

| II | Ac2O, Et3N, DMAP in DCM, 0°C to RT, 30 min | Baylis-Hillman acetate | Not specified | Intermediate for further steps |

This method provides stereoselective access to trisubstituted alkenes bearing trifluoromethyl and thiophene groups, which are precursors to the acid.

Condensation of 2-Mercaptothiophene with β-Substituted Propiolactones

A more direct and stereoselective preparation involves the nucleophilic condensation of 2-mercaptothiophene with β-substituted lactones, particularly β-methyl-β-propiolactone derivatives.

- 2-Mercaptothiophene is dissolved in an ethereal solvent such as tetrahydrofuran (THF) under nitrogen atmosphere at 25°C.

- Triethylamine is added to form the thiolate salt.

- (R)-(+)-β-methyl-β-propiolactone or a β-substituted analog is added in one portion.

- The reaction mixture is stirred at 20–25°C for 2–5 hours until completion.

- Workup involves solvent removal, extraction with ethyl acetate and water, acidification to pH 2.0, and separation of layers.

- The organic layer is dried and concentrated, followed by purification via silica gel chromatography.

| Parameter | Details |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 20–25°C |

| Reaction Time | 2–5 hours |

| Molar Ratios | 1:1 (2-mercaptothiophene : β-propiolactone) |

| Yield | Up to 94% for (S)-3-(2-thienylthio)butyric acid analogs |

| Purification | Silica gel chromatography (10% ethyl acetate/hexanes) |

This method is advantageous for producing chiral intermediates with high enantiomeric purity and yield, critical for pharmaceutical applications such as carbonic anhydrase inhibitors.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Baylis-Hillman Reaction | Trifluoromethyl acrylate, thiophene | Dichloromethane (DCM) | 0 to RT | ~30 min | ~65 | Stereoselective, versatile intermediate | Moderate yield, multi-step process |

| Condensation with β-Propiolactone | 2-Mercaptothiophene, β-propiolactone | Tetrahydrofuran (THF) | 20–25 | 2–5 hours | Up to 94 | High enantioselectivity, direct synthesis | Requires chiral β-lactone |

Research Findings and Notes

- The condensation method yields enantiomerically enriched products, which are crucial for biological activity in pharmaceutical contexts.

- Reaction completion is typically monitored by chromatographic techniques, ensuring high purity of the acid product.

- The choice of solvent and temperature is critical to optimize reaction rate and selectivity.

- The Baylis-Hillman approach allows access to trisubstituted alkenes that serve as valuable intermediates for further functionalization.

- The condensation route is preferred for the direct synthesis of chiral acids without the need for subsequent resolution of isomers, thus improving overall efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

Reduction: Reduction reactions can be used to convert the trifluoromethyl group to a less fluorinated form.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium hydride (NaH) and various alkyl halides are employed.

Major Products Formed:

Oxidation: Carboxylic acids and their derivatives.

Reduction: Less fluorinated analogs.

Substitution: Compounds with different functional groups.

Scientific Research Applications

4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology: The compound can be used in biochemical studies to investigate the effects of fluorination on biological molecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,4,4-trifluoro-2-(thiophen-2-ylmethyl)butanoic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the thiophenylmethyl group provides unique binding properties. These interactions can influence various biological and chemical processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Trifluorobutanoic Acid Derivatives

Key structural analogs differ in the substituent at the C2 position, influencing electronic properties, solubility, and biological interactions:

Electronic and Physicochemical Properties

- Electron-Withdrawing Effects: The trifluoromethyl group in all analogs reduces electron density at the carboxylate, increasing acidity (pKa ~1.5–2.5) compared to non-fluorinated butanoic acids.

- Lipophilicity: Thiophen-2-ylmethyl (logP ~2.8) and aryl substituents (e.g., 2-methylphenyl, logP ~3.1) enhance lipophilicity, whereas methylamino (logP ~1.2) improves water solubility .

- Stereochemical Influence: The (S)-2-amino derivative () demonstrates the importance of chirality in biological systems, with enantiomers often exhibiting divergent pharmacokinetic profiles .

Pharmacological Potential

- Enzyme Inhibition : The sulfur atom in thiophene may coordinate metal ions in enzyme active sites, analogous to metalloenzyme inhibitors .

Material Science

- Conductive Polymers : Thiophene-containing compounds are precursors for conductive polymers (e.g., polythiophenes), hinting at applications in organic electronics .

Biological Activity

4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butanoic acid (CAS Number: 2098043-51-5) is an organic compound characterized by its trifluoromethyl and thiophenyl functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

The molecular formula of 4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butanoic acid is , with a molecular weight of 238.23 g/mol. Its structure facilitates interactions with biological targets, enhancing its lipophilicity and membrane permeability.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The trifluoromethyl group enhances the compound's hydrophobic character, allowing for better penetration into biological membranes. This characteristic is crucial for drug design as it may influence the binding affinity to various molecular targets involved in disease pathways.

Biological Activity Overview

Research on the biological activity of 4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butanoic acid indicates several potential applications:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.

- Anticancer Properties : Investigations into its cytotoxic effects have shown promise in inhibiting cancer cell proliferation in vitro, particularly against certain types of tumors.

- Enzyme Modulation : The compound has been studied for its ability to interact with specific enzymes that play critical roles in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms of action of 4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butanoic acid:

- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it was found to have an IC50 value in the micromolar range when tested against breast and colon cancer cells.

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for 4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butanoic acid?

Methodological Answer:

The synthesis typically involves coupling a thiophene derivative (e.g., thiophen-2-ylmethanol) with a trifluorobutanoic acid precursor. Key steps include:

- Thiophene Functionalization : Alkylation or nucleophilic substitution to introduce the methylene group.

- Trifluorobutanoic Acid Preparation : Fluorination via Swern oxidation or using trifluoroacetic anhydride.

- Coupling : Employing Mitsunobu reactions or Pd-catalyzed cross-coupling to link the thiophene and trifluorobutanoic acid moieties .

Validation : Confirm regioselectivity using - and -NMR, and monitor reaction progress via TLC or HPLC .

Basic: How to characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopy : -, -, and -NMR to verify substituent positions and fluorine integration. Compare with simulated spectra from computational tools like Gaussian .

- Mass Spectrometry : High-resolution MS (HRMS) for exact mass confirmation.

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) to resolve stereochemistry and bond angles .

- Chromatography : HPLC with UV/Vis or MS detection to assess purity (>95%) .

Advanced: How can researchers resolve discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

- Cross-Technique Validation : Combine NMR, IR, and X-ray data to identify inconsistencies. For example, conflicting -NMR shifts may arise from solvent effects or impurities.

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental values .

- Reproducibility : Re-synthesize the compound under controlled conditions (e.g., inert atmosphere) to rule out degradation or side reactions .

Advanced: What strategies optimize the compound’s stability under physiological conditions for biological studies?

Methodological Answer:

- Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine decomposition temperatures and hygroscopicity .

- pH Stability Studies : Use buffered solutions (pH 1–10) and monitor degradation via LC-MS over 24–72 hours.

- Lyophilization : For long-term storage, lyophilize the compound and store under argon at -20°C to prevent hydrolysis of the trifluoromethyl group .

Advanced: How can the electronic effects of the trifluoromethyl group be studied in this compound?

Methodological Answer:

- Electron-Withdrawing Analysis : Measure Hammett substituent constants () via UV/Vis spectroscopy using pH-dependent absorbance shifts.

- Computational Studies : Perform Natural Bond Orbital (NBO) analysis to quantify charge distribution and hyperconjugation effects of the -CF group .

- Comparative Synthesis : Synthesize analogs (e.g., replacing -CF with -CH) and compare reaction kinetics or biological activity to isolate electronic contributions .

Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

- Crystallization Challenges : The flexible thiophene-methyl chain and polar carboxylic acid group may hinder crystal formation.

- Solutions :

- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to modulate polarity.

- Co-Crystallization : Introduce co-formers (e.g., pyridine derivatives) to stabilize the lattice via hydrogen bonding .

- SHELX Refinement : Employ disorder modeling and anisotropic displacement parameters to resolve ambiguities in electron density maps .

Advanced: How to investigate potential anti-tumor mechanisms of this compound?

Methodological Answer:

- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC values with structurally related compounds .

- Target Identification : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like COX-2 or HDACs.

- Metabolomics : Profile cellular metabolites via LC-MS to identify pathways affected by the compound (e.g., apoptosis or oxidative stress) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.